rac-(3R,4S)-1-benzyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid
Description
rac-(3R,4S)-1-Benzyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative with a benzyl group at the 1-position and a pyridin-3-yl substituent at the 4-position of the pyrrolidine ring. The pyrrolidine scaffold is widely utilized in medicinal chemistry due to its conformational flexibility and ability to mimic bioactive molecules . The benzyl group enhances lipophilicity, while the pyridin-3-yl moiety introduces hydrogen-bonding and π-π stacking capabilities, critical for interactions with biological targets . This compound’s stereochemistry (3R,4S) further influences its spatial orientation, affecting binding affinity and selectivity .
Properties
CAS No. |
2307780-35-2 |
|---|---|
Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-1-benzyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-3-carboxaldehyde and benzylamine.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting the aldehyde with benzylamine in the presence of a reducing agent like sodium borohydride.
Carboxylation: The resulting intermediate is then carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and yield. This often includes:
Catalytic Hydrogenation: To ensure high enantiomeric purity, catalytic hydrogenation may be employed.
Continuous Flow Chemistry: For large-scale production, continuous flow reactors can be used to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-1-benzyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can modify the pyridinyl or benzyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Grignard reagents or organolithium compounds for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes derived from the pyrrolidine ring.
Reduction Products: Alcohols formed from the carboxylic acid group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-(3R,4S)-1-benzyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing new drugs, particularly in the development of central nervous system agents.
Biological Studies: The compound is used to study receptor-ligand interactions and enzyme inhibition.
Pharmaceutical Research: It is a key intermediate in the synthesis of potential therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-1-benzyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets:
Receptor Binding: The compound may bind to neurotransmitter receptors, modulating their activity.
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: By interacting with cellular signaling pathways, it can alter cellular responses.
Comparison with Similar Compounds
Substituent Variations at the 1-Position
Key Differences :
- rac-(3R,4S)-1-Acetyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid (): Replaces the benzyl group with an acetyl moiety. Exhibits distinct reactivity in amide bond formation compared to the benzyl-substituted analog .
- rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid (): Features a tert-butoxycarbonyl (Boc) protecting group, enhancing solubility but requiring deprotection for biological activity.
Substituent Variations at the 4-Position
Pyridin-3-yl vs. Other Aromatic Groups :
- rac-(3R,4S)-1-Benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid ():
- Substitutes pyridin-3-yl with 3-fluorophenyl.
- The fluorine atom increases electronegativity, enhancing dipole interactions but reducing basicity compared to pyridine’s nitrogen .
Pyridin-3-yl vs. Heterocyclic Moieties :
Stereochemical and Functional Group Modifications
rac-(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid ():
- Features an ethyl group instead of pyridin-3-yl.
- The alkyl chain increases hydrophobicity but eliminates π-π interactions, altering biological target profiles .
Data Tables
Table 1: Structural and Functional Comparisons
Research Findings and Implications
- Medicinal Chemistry : The pyridin-3-yl group in the target compound is critical for interactions with enzymes or receptors requiring aromatic stacking, as seen in related pyridinyl derivatives .
- Synthetic Challenges : Introducing the benzyl group at the 1-position requires precise stereochemical control, as highlighted in aziridinium ion-mediated syntheses .
- Biological Optimization : Compounds with trifluoromethyl or cyclohexyl groups () may be prioritized for CNS targets due to enhanced blood-brain barrier penetration, whereas pyridin-3-yl derivatives are suited for peripheral targets .
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